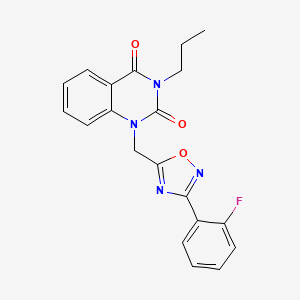![molecular formula C23H28N4O3 B14103151 methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B14103151.png)
methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate is a complex organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group, an acetyl hydrazone moiety, and a benzoate ester group. It is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methylbenzyl chloride to form 4-(4-methylbenzyl)piperazine.
Acetylation: The piperazine derivative is then acetylated using acetic anhydride to form 4-(4-methylbenzyl)piperazin-1-yl acetate.
Hydrazone Formation: The acetylated piperazine is reacted with hydrazine hydrate to form the corresponding hydrazone.
Condensation with Methyl 4-formylbenzoate: Finally, the hydrazone is condensed with methyl 4-formylbenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine moieties using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or piperazines.
Aplicaciones Científicas De Investigación
Methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate structure.
Methyl 4-methylbenzoate: Contains a methyl group on the benzene ring, similar to the target compound.
Methyl 4-iodobenzoate: An iodinated derivative of methyl benzoate.
Uniqueness
Methyl 4-[(Z)-(2-{[4-(4-methylbenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate is unique due to its complex structure, which includes a piperazine ring, an acetyl hydrazone moiety, and a benzoate ester group
Propiedades
Fórmula molecular |
C23H28N4O3 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
methyl 4-[(Z)-[[2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C23H28N4O3/c1-18-3-5-20(6-4-18)16-26-11-13-27(14-12-26)17-22(28)25-24-15-19-7-9-21(10-8-19)23(29)30-2/h3-10,15H,11-14,16-17H2,1-2H3,(H,25,28)/b24-15- |
Clave InChI |
KYMWDBAYIQYDND-IWIPYMOSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)N/N=C\C3=CC=C(C=C3)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103070.png)
![[4-Acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] 3-phenylprop-2-enoate](/img/structure/B14103080.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14103087.png)
![9-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B14103090.png)
![8-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14103098.png)
![2-(furan-2-ylmethylsulfonyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide](/img/structure/B14103100.png)
![2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B14103102.png)



![N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103125.png)
![8-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14103131.png)
![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14103136.png)
![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B14103142.png)
